L-N-Boc-5-chlorotryptophan

Übersicht

Beschreibung

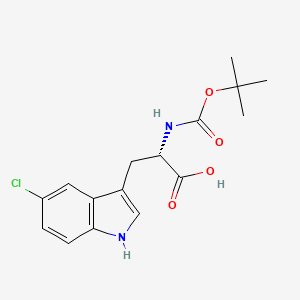

L-N-Boc-5-chlorotryptophan is a derivative of the amino acid tryptophan, where the indole ring is chlorinated at the 5-position and the amino group is protected with a tert-butoxycarbonyl (Boc) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-N-Boc-5-chlorotryptophan typically involves the following steps:

Protection of the Amino Group: The amino group of tryptophan is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.

Chlorination: The protected tryptophan is then subjected to chlorination at the 5-position of the indole ring using reagents like N-chlorosuccinimide (NCS) in an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced at the chlorinated position using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the 5-chloro position, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Dechlorinated tryptophan derivatives.

Substitution: Substituted tryptophan derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

L-N-Boc-5-chlorotryptophan is often utilized in the synthesis of various nitrogen-containing heterocycles, which are pivotal in drug discovery due to their diverse biological activities. The incorporation of the 5-chloro substituent enhances the reactivity and selectivity of derivatives synthesized from this compound.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this amino acid have been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation. A study reported that a derivative with a specific substitution pattern exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Role in Natural Product Biosynthesis

This compound is involved in the biosynthesis of chlorinated natural products. Flavin-dependent halogenases, such as AbeH, utilize this compound to produce 5-chlorotryptophan as part of the pathway leading to chlorinated bisindole alkaloids like BE-54017. These natural products have shown various pharmacological activities, including antimicrobial and anticancer effects.

Case Study: Flavin-Dependent Halogenases

A recent study elucidated the mechanism by which AbeH catalyzes the chlorination of tryptophan derivatives. The research provided crystallographic evidence supporting the enzyme's specificity for this compound, showcasing its role in producing biologically active compounds from simple substrates . This enzymatic process highlights the importance of this compound in natural product synthesis and its potential application in developing new therapeutics.

Therapeutic Applications

The therapeutic potential of this compound extends to its use as a precursor for designing drugs targeting various diseases. Its structural similarity to natural amino acids allows it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Studies have reported that derivatives of this compound possess antimicrobial properties. For example, compounds derived from this amino acid have been tested against Mycobacterium tuberculosis, demonstrating potent activity with minimal cytotoxicity towards human cell lines . These findings suggest that this compound could be a key component in developing new antimicrobial agents.

Structural Studies and Molecular Dynamics

Molecular dynamics simulations have been employed to understand the interactions between this compound derivatives and their biological targets at an atomic level. Such studies provide insights into the conformational flexibility and binding affinities of these compounds, aiding in rational drug design.

Data Table: Binding Affinities

Wirkmechanismus

The mechanism of action of L-N-Boc-5-chlorotryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group, allowing selective reactions at other positions. The chlorinated indole ring can participate in various biochemical pathways, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

L-N-Boc-tryptophan: Similar structure but without the chlorine atom at the 5-position.

5-chlorotryptophan: Lacks the Boc protection on the amino group.

N-Boc-tryptophan: Similar to L-N-Boc-5-chlorotryptophan but without the chlorine substitution.

Uniqueness: this compound is unique due to the combination of the Boc-protected amino group and the chlorinated indole ring. This dual modification enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Biologische Aktivität

L-N-Boc-5-chlorotryptophan (L-N-Boc-5-Cl-Trp) is a modified amino acid that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

L-N-Boc-5-Cl-Trp is a derivative of tryptophan, featuring a tert-butyloxycarbonyl (Boc) protecting group and a chlorine atom at the 5-position of the indole ring. This modification can influence its solubility, stability, and interaction with biological targets.

Research indicates that L-N-Boc-5-Cl-Trp acts as an inhibitor of tryptophan synthase, an enzyme critical for the biosynthesis of tryptophan in various organisms, including Mycobacterium tuberculosis (Mtb). By inhibiting this enzyme, L-N-Boc-5-Cl-Trp can disrupt the de novo synthesis of tryptophan, which is essential for bacterial growth and survival.

Key Findings:

- Inhibition of Tryptophan Synthase : The compound has been shown to inhibit Mtb tryptophan synthase effectively, leading to reduced viability of the bacteria in vitro. The minimum inhibitory concentration (MIC) was found to be less than 1 μM in the absence of exogenous tryptophan .

- Cytotoxicity Profile : In studies assessing cytotoxic effects on human liver cells (HepG2), L-N-Boc-5-Cl-Trp exhibited low toxicity up to concentrations of 100 µM, suggesting a favorable safety profile for potential therapeutic use .

Biological Activity and Therapeutic Potential

L-N-Boc-5-Cl-Trp has been explored for various biological activities:

- Antimicrobial Activity : The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly against resistant strains of bacteria.

- Vasodilatory Effects : Similar to its parent compound l-tryptophan, L-N-Boc-5-Cl-Trp may influence vascular function. Studies have indicated that tryptophan can induce vasodilation, which could be relevant in conditions like preeclampsia .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with L-N-Boc-5-Cl-Trp:

Structure-Activity Relationship (SAR)

The modifications in L-N-Boc-5-Cl-Trp significantly affect its biological activity. The presence of the chlorine atom at the 5-position enhances its binding affinity to target enzymes compared to unmodified tryptophan derivatives. Understanding these interactions is crucial for optimizing the compound's efficacy and minimizing potential side effects.

Eigenschaften

IUPAC Name |

(2S)-3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZXAZAYKCNQAL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680987 | |

| Record name | N-(tert-Butoxycarbonyl)-5-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-08-4 | |

| Record name | 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-5-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.